N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide
Description
Properties
Molecular Formula |
C15H17N3O2S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C15H17N3O2S/c1-20-12-5-3-2-4-10(12)8-9-13(19)16-15-18-17-14(21-15)11-6-7-11/h2-5,11H,6-9H2,1H3,(H,16,18,19) |
InChI Key |
ZWNADJXAFVKSQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2=NN=C(S2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides with Carboxylic Acids
A one-pot method using thiosemicarbazide and cyclopropanecarboxylic acid in the presence of polyphosphate ester (PPE) achieves cyclodehydration, forming 2-amino-5-cyclopropyl-1,3,4-thiadiazole. PPE acts as a mild cyclizing agent, avoiding toxic reagents like POCl₃. The reaction proceeds via acylation of thiosemicarbazide followed by intramolecular cyclization (Figure 1):
Halogenation and Functionalization
Alternative approaches employ 5-cyclopropyl-1,3,4-thiadiazole-2-thiol (3), synthesized by reacting hydrazine-carbothioamide derivatives with POCl₃. The thiol group is subsequently functionalized via alkylation or nucleophilic substitution. For example, sodium salt formation (using NaH) enables reaction with chloroacetamides:
This method is adaptable for introducing the propanamide side chain.
Preparation of 3-(2-Methoxyphenyl)Propanamide
The propanamide moiety is synthesized via acyl chloride intermediates:
Acylation of 2-Methoxyaniline
3-Chloropropionyl chloride reacts with 2-methoxyaniline (o-anisidine) in dichloromethane under basic conditions (NaHCO₃) to yield 3-chloro-N-(2-methoxyphenyl)propanamide:
Alternative Routes via Propanoic Acid Derivatives
Propanamide can also be synthesized by dehydrating ammonium propionate or condensing urea with propanoic acid. However, these methods are less direct for introducing aromatic substituents.
Coupling of Thiadiazole and Propanamide Moieties
The final step involves conjugating the thiadiazole core with the propanamide chain via nucleophilic substitution or thiol-alkylation:
Thiol-Displacement Reaction
The sodium salt of 5-cyclopropyl-1,3,4-thiadiazole-2-thiol (3) reacts with 3-chloro-N-(2-methoxyphenyl)propanamide in dry THF under reflux:
Yields depend on the stoichiometry of NaH and reaction duration, typically ranging from 65–80%.
Oxidative Coupling
In cases where the thiol group is oxidized to a disulfide, reduction with LiAlH₄ regenerates the reactive thiolate, enabling coupling.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Enhancements
Cuprous chloride (CuCl) catalyzes Mannich-type reactions in dioxane, improving yields of analogous thiadiazole derivatives.
Analytical Characterization
The compound is validated via spectroscopic techniques:
| Technique | Key Signals | Source |
|---|---|---|
| IR | 1665 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O methoxy) | |
| ¹H NMR | δ 1.08–1.51 (cyclopropane), δ 3.8 (OCH₃) | |
| MS | m/z 317.1 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
Table 1 summarizes key methodologies:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it and forming different sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide group, where the nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfur-containing compounds.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have evaluated its cytotoxic effects on cancer cell lines, revealing a dose-dependent decrease in cell viability:
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 48 hours |
This indicates potential for further development as an anticancer therapeutic.
Anti-inflammatory Properties
Research into the anti-inflammatory effects of this compound has shown it to reduce pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This suggests its utility in treating inflammatory conditions.
Case Studies
Several case studies have provided insights into the biological effects of this compound:
- Study on Antimicrobial Activity (2024) : Assessed efficacy against Gram-positive and Gram-negative bacteria.
- Anticancer Activity Evaluation (2023) : Evaluated cytotoxic effects on human breast cancer cells.
- Inflammation Model Study (2025) : Investigated anti-inflammatory properties using macrophage models.
These studies underline the compound's versatility and potential in therapeutic applications.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring and the methoxyphenyl group are key functional groups that enable binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Thiadiazole Ring
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide ()
- Molecular Weight : 261.34 g/mol (C₁₃H₁₅N₃OS ).
- Key Differences : Replacement of the cyclopropyl group with an ethyl substituent reduces steric bulk and lipophilicity (predicted logP lower than the target compound).
- Implications : Smaller substituents may enhance solubility but reduce metabolic stability compared to the cyclopropyl group .
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()
- Synthesis : Uses POCl₃-mediated cyclization, a common method for thiadiazole derivatives.
- Structural Contrast: Incorporates a 2-chlorophenylamine group instead of a propanamide chain.
Positional Isomerism in the Methoxyphenyl Group
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide ()
- Molecular Formula : C₁₅H₁₇N₃O₂S (identical to the target compound).
- Key Difference : Methoxy group at the para position (4-methoxyphenyl) vs. ortho (2-methoxyphenyl) in the target.
- Impact : The ortho substitution in the target compound may introduce steric hindrance, affecting binding to flat aromatic receptors. The para isomer likely has higher electronic delocalization, influencing solubility and receptor affinity .
Heterocyclic and Functional Group Modifications
(R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-(benzo[1,3]dioxol-5-yl)-propanamide (2g, )
- Structure : Replaces the thiadiazole-cyclopropyl group with a benzo[1,3]dioxol-5-ylamine moiety.
- Molecular Weight : 466.14 g/mol (C₂₅H₂₁N₃O₅Na ).
- Implications : The larger, oxygen-rich dioxolane ring enhances polarity (higher polar surface area) but may reduce blood-brain barrier penetration compared to the thiadiazole-based target compound .
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide ()
- Molecular Weight : 308.76 g/mol (C₁₅H₁₆ClN₅O₂ ).
- Key Features : Chlorine atom at the 5-position and a dimethyltriazole group.
- The triazole ring offers additional hydrogen-bonding sites .
N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide ()
- Molecular Weight : 376.5 g/mol (C₁₅H₁₆N₆O₂S₂ ).
- Structure : Incorporates a triazolethioether group and a 2-methoxyphenyl-thiadiazole core.
Comparison of Physicochemical Properties
*Estimated based on structural analogs.
Research Implications and Gaps
- Activity Data: Limited biological data are available in the provided evidence. Further studies comparing receptor binding, enzymatic inhibition, and pharmacokinetics are needed.
- Positional Isomerism : The ortho vs. para methoxy effect warrants exploration in target-specific assays (e.g., kinase or GPCR inhibition) .
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available data from diverse sources.
Chemical Structure and Properties
- Molecular Formula : C14H16N4S
- Molecular Weight : 284.36 g/mol
- IUPAC Name : this compound
- SMILES : CC(C(=O)N)C1=NN=C(S1)C2=CC=CC=C2OC
The compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The thiadiazole ring may enhance the compound's ability to induce apoptosis in cancer cells by interacting with specific molecular targets. Studies have shown that derivatives of thiadiazole can activate apoptotic pathways in various cancer cell lines, such as MCF-7 and HeLa cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiadiazole Derivative A | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| Thiadiazole Derivative B | HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |
Antimicrobial Activity
Compounds similar to this compound have been reported to possess antimicrobial properties. The presence of the thiadiazole ring is often linked to enhanced activity against various bacterial strains .
Case Studies and Research Findings
-
Synthesis and Bioactivity Evaluation :
A study synthesized various thiadiazole derivatives and evaluated their bioactivity against different cancer cell lines. The results indicated that modifications in the structure could lead to increased potency against specific targets . -
Structural Analysis :
X-ray crystallography has been employed to determine the structural properties of similar compounds, revealing insights into their interactions with biological targets . The presence of weak noncovalent interactions was noted to stabilize the compounds in biological environments. -
Comparative Studies :
Comparative studies with known anticancer agents have shown that certain derivatives of thiadiazoles exhibit activity comparable to established drugs like doxorubicin but with potentially lower toxicity profiles .
Future Directions
The ongoing research into the biological activity of this compound suggests promising avenues for drug development:
- Structural Modifications : Further chemical modifications may enhance the efficacy and selectivity of this compound against specific cancer types.
- Combination Therapies : Investigating its use in combination with other therapeutic agents could yield synergistic effects, improving treatment outcomes.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide, and how are intermediates purified?
The compound is synthesized via nucleophilic substitution reactions. For example, 5-cyclopropyl-1,3,4-thiadiazol-2-amine reacts with an activated ester or acyl chloride derivative of 3-(2-methoxyphenyl)propanamide under reflux conditions in the presence of a base like triethylamine. Purification typically involves flash chromatography (e.g., 4–5% MeOH in DCM gradients) or recrystallization from polar aprotic solvents like DMSO/water mixtures . Key intermediates are monitored by TLC, and final products are characterized via 1H NMR (e.g., δH 12.96 ppm for NH groups) and mass spectrometry .
Q. How is the structural integrity of the compound validated post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- 1H NMR : Diagnostic peaks include aromatic protons (δH ~6.4–8.3 ppm for methoxyphenyl and thiadiazole substituents) and NH signals (δH ~12.8–13.0 ppm for amide and thiadiazole NH groups) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion (e.g., [M+Na]+ or [M+H]+) with <5 ppm deviation from theoretical values .
- Melting point : Sharp melting points (e.g., 215–217°C) indicate purity .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening includes enzyme inhibition assays (e.g., carbonic anhydrase XII for anticancer applications) at concentrations of 1–100 μM. Dose-response curves (IC50 values) are generated using fluorometric or spectrophotometric methods. Cytotoxicity is assessed via MTT assays on relevant cell lines (e.g., glioblastoma) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
Discrepancies may arise from assay-specific variables (e.g., pH, co-solvents like DMSO). To address this:
- Control experiments : Compare activity in buffer-only vs. solvent-containing systems.
- Enzyme kinetics : Determine Km and Vmax under varying conditions to identify noncompetitive vs. competitive inhibition .
- Molecular docking : Validate binding modes using software like AutoDock Vina, cross-referencing crystallographic data from SHELX-refined structures .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
- Metabolic stability : Assess hepatic microsomal degradation and modify labile sites (e.g., cyclopropyl groups to block CYP450 oxidation) .
- LogP optimization : Adjust the methoxyphenyl or thiadiazole substituents to balance lipophilicity and aqueous solubility .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Substituent scanning : Replace the cyclopropyl group with bulkier (e.g., tert-butyl) or electron-withdrawing groups (e.g., nitro) to probe steric/electronic effects.
- Bioisosteric replacement : Swap the thiadiazole ring with oxadiazole or triazole moieties while retaining hydrogen-bonding capacity .
- 3D-QSAR models : Use CoMFA/CoMSIA to correlate spatial electrostatic/hydrophobic features with activity .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- HPLC-MS/MS : Monitor hydrolytic or oxidative degradation under accelerated conditions (40°C/75% RH).
- Forced degradation : Expose the compound to acidic/basic/oxidative environments and identify byproducts via high-resolution mass spectrometry .
Methodological Notes
- Crystallography : For resolving ambiguous structural features (e.g., tautomerism in thiadiazole rings), single-crystal X-ray diffraction using SHELXL refinement is recommended .
- Data reproducibility : Always report solvent purity (e.g., anhydrous DCM), reaction atmosphere (N2/Ar), and equipment calibration (e.g., NMR spectrometers) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
